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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reconstitution of membrane proteins into

phosphatidylserine (PS)-rich nanodiscs. The inclusion of anionic phospholipids like PS is

crucial for studying the structure and function of many membrane proteins involved in signaling

pathways where interactions with negatively charged membrane surfaces are critical. These

application notes offer a comprehensive guide, from component preparation to the

characterization of the final proteo-nanodiscs, enabling researchers to create a near-native lipid

environment for their protein of interest.

Introduction
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by two

copies of a membrane scaffold protein (MSP).[1][2] They provide a more native-like

environment for membrane proteins compared to detergents or liposomes, allowing for

enhanced stability and functional integrity.[3][4] The ability to control the lipid composition of the

nanodisc bilayer is a key advantage, making it possible to investigate the influence of specific

lipids, such as phosphatidylserine, on membrane protein function.[5] PS-rich nanodiscs are

particularly relevant for studying proteins involved in blood coagulation, apoptosis, and cell

signaling, where the anionic nature of the membrane plays a pivotal role.[6]
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The successful reconstitution of membrane proteins into PS-rich nanodiscs is a multi-step

process that requires careful optimization of the stoichiometry between the membrane protein,

lipids, and MSP.[2][7] This protocol outlines the key steps and considerations for achieving a

homogenous preparation of membrane protein-containing PS-rich nanodiscs.

Data Presentation
Table 1: Recommended Molar Ratios of Lipids to
Membrane Scaffold Protein (MSP) for Initial
Reconstitution Trials
This table provides starting recommendations for the molar ratio of total lipids to different MSP

variants. These ratios are a critical starting point and will likely require empirical optimization,

especially when incorporating high percentages of phosphatidylserine and the target

membrane protein.[2] The optimal ratio is influenced by the specific lipid composition and the

size of the membrane protein being reconstituted.[8]

Membrane
Scaffold
Protein (MSP)

Nanodisc
Diameter
(approx.)

Lipid Type

Recommended
Lipid:MSP
Molar Ratio
(for empty
nanodiscs)

Reference

MSP1D1 ~9.7 nm DMPC 80:1 [4]

MSP1D1 ~9.7 nm DPPC ~75:1 [9]

MSP1D1 ~9.7 nm POPC 65:1 [10]

MSP1E3D1 ~12 nm DMPC 100-120:1 [4]

MSP1ΔH5 - DMPC 50:1 [4]

Note: DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), DPPC (1,2-dipalmitoyl-sn-glycero-

3-phosphocholine), POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). The ratios for

PS-rich mixtures should be systematically varied around these starting points.
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Table 2: Composition of Buffers for Nanodisc
Reconstitution

Buffer Name Composition Purpose

MSP Solubilization Buffer
20 mM Tris-HCl pH 7.4, 100

mM NaCl, 0.5 mM EDTA

Solubilization and storage of

MSP.

Lipid Solubilization Buffer

20 mM Tris-HCl pH 7.5, 100

mM NaCl, 60 mM Sodium

Cholate

Solubilization of the lipid

mixture.

Reconstitution Buffer
20 mM Tris-HCl pH 7.4, 100

mM NaCl

General buffer for the

reconstitution mixture.

Wash Buffer

20 mM Tris, 150 mM NaCl, 1.5

mM MgCl₂, 20% glycerol, 0.1%

DDM, pH 8

Washing of affinity columns for

protein purification.[11]

Elution Buffer

20 mM Tris, 150 mM NaCl, 1.5

mM MgCl₂, 20% glycerol, 0.1%

DDM, 500 mM Imidazole, pH

6.8

Elution of His-tagged proteins

from affinity columns.[11]

Experimental Protocols
Preparation of Components
a. Membrane Scaffold Protein (MSP) Expression and Purification: His-tagged MSPs (e.g.,

MSP1D1 or MSP1E3D1) are commonly expressed in E. coli.[1] The purification typically

involves cell lysis followed by nickel-affinity chromatography.[1] The purified MSP should be

dialyzed against a suitable buffer (e.g., MSP Solubilization Buffer) and its concentration

determined spectrophotometrically.

b. Preparation of Phosphatidylserine-Rich Lipid Mixtures:

In a glass vial, combine the desired lipids in chloroform. For a PS-rich mixture, a starting

point could be a 3:1 molar ratio of a neutral lipid like POPC to POPS (1-palmitoyl-2-oleoyl-

sn-glycero-3-phospho-L-serine).
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Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on

the wall of the vial.

To ensure complete removal of the solvent, place the vial under vacuum for at least 2 hours.

Resuspend the lipid film in Lipid Solubilization Buffer containing sodium cholate. The final

cholate concentration should be sufficient to fully solubilize the lipids, typically at a 2:1 molar

ratio of cholate to lipid.

Vortex and sonicate the mixture in a bath sonicator until the solution is clear.

c. Preparation of Detergent-Solubilized Membrane Protein: The target membrane protein

should be purified in a suitable detergent (e.g., DDM, LDAO). The choice of detergent is

protein-dependent and needs to be optimized for protein stability and activity. The

concentration of the purified, detergent-solubilized protein should be accurately determined.

Reconstitution of Membrane Protein into PS-Rich
Nanodiscs
The following protocol is a general guideline and requires optimization for each specific

membrane protein and PS-lipid composition. The key is to systematically vary the ratios of

protein:MSP:lipid.[1]

In a microcentrifuge tube, combine the detergent-solubilized membrane protein, the PS-rich

lipid mixture, and the purified MSP. A common starting molar ratio is 1:10: (10 x

recommended lipid:MSP ratio from Table 1). For example, for MSP1D1 and a POPC:POPS

mixture, a starting ratio could be 1 (protein) : 10 (MSP1D1) : 650 (total lipid).

Add Reconstitution Buffer to the desired final volume. Ensure the final concentration of

glycerol is below 4% (v/v) as it can interfere with nanodisc assembly.[11] The final

concentration of sodium cholate should be between 12-40 mM.[11]

Incubate the mixture on ice for 1 hour with gentle agitation.

To initiate nanodisc self-assembly, remove the detergent by adding adsorbent beads (e.g.,

Bio-Beads SM-2). Use approximately 0.8 g of wet beads per ml of reconstitution mixture.[12]
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Incubate the mixture overnight at 4°C with gentle rotation.

Remove the Bio-Beads by centrifugation or by using a spin column.

Purify the reconstituted nanodiscs using size-exclusion chromatography (SEC). The column

should be equilibrated with Reconstitution Buffer. Collect fractions and analyze for the

presence of the membrane protein and successful nanodisc formation.

Characterization of PS-Rich Proteo-Nanodiscs
a. Size-Exclusion Chromatography (SEC): SEC is the primary method to assess the

homogeneity of the nanodisc preparation.[6] A successful reconstitution will result in a

symmetrical peak corresponding to the size of the proteo-nanodiscs, separated from empty

nanodiscs and protein aggregates.

b. SDS-PAGE and Western Blotting: Analyze the fractions from SEC by SDS-PAGE to confirm

the presence of both the MSP and the target membrane protein. Western blotting can be used

for specific detection of the membrane protein.

c. Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution and

polydispersity of the nanodisc population.

d. Functional Assays: The ultimate test of successful reconstitution is the functional integrity of

the membrane protein. Perform activity assays (e.g., ligand binding, enzyme kinetics) to

confirm that the protein is active within the PS-rich nanodisc.
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Caption: Workflow for reconstituting membrane proteins in PS-rich nanodiscs.
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Caption: Factors influencing successful nanodisc reconstitution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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